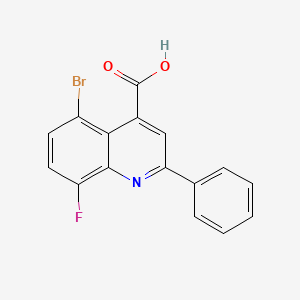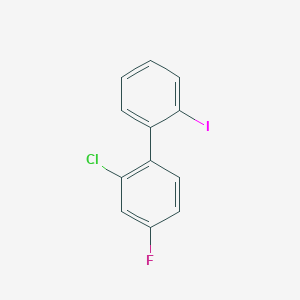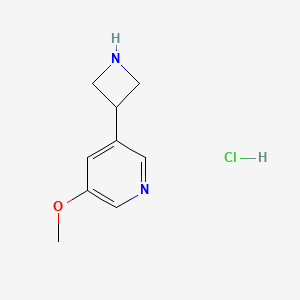
29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid is a synthetic compound belonging to the phthalocyanine family Phthalocyanines are macrocyclic compounds with a structure similar to porphyrins, which are known for their vibrant colors and extensive applications in dyes, pigments, and as catalysts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid typically involves the sulfonation of phthalocyanine. The process begins with the preparation of phthalocyanine, which can be synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst such as copper or iron. The resulting phthalocyanine is then subjected to sulfonation using concentrated sulfuric acid or oleum at elevated temperatures. This reaction introduces sulfonic acid groups at the 2, 9, 16, and 23 positions of the phthalocyanine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation step is carefully monitored to prevent over-sulfonation, which can lead to the formation of undesired by-products.
Analyse Chemischer Reaktionen
Types of Reactions
29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine derivatives with additional oxygen-containing functional groups, while reduction can produce phthalocyanine compounds with fewer sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Employed in biological assays and imaging techniques due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups enhance the compound’s solubility and facilitate its binding to various substrates. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in targeted cancer cells.
Vergleich Mit ähnlichen Verbindungen
29H,30H-Phthalocyanine-2,9,16,23-tetrasulfonic acid is unique due to its water solubility and specific functional groups. Similar compounds include:
Phthalocyanine: The parent compound without sulfonic acid groups.
Copper phthalocyanine: A metal-containing derivative with different properties.
Phthalocyanine tetrasulfonate hydrate: Another water-soluble derivative with similar applications.
Each of these compounds has distinct properties and applications, but this compound stands out for its enhanced solubility and versatility in various scientific fields.
Eigenschaften
Molekularformel |
C32H18N8O12S4 |
|---|---|
Molekulargewicht |
834.8 g/mol |
IUPAC-Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
InChI |
InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) |
InChI-Schlüssel |
NUSQOFAKCBLANB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C(N6)N=C2N3)S(=O)(=O)O)C8=C5C=CC(=C8)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)



![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)

